![molecular formula C25H31N3OS B2973532 N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide CAS No. 893788-37-9](/img/structure/B2973532.png)
N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide
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Description
N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide is a useful research compound. Its molecular formula is C25H31N3OS and its molecular weight is 421.6. The purity is usually 95%.
BenchChem offers high-quality N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmaceutical Research: Antimicrobial Agents
The compound’s structure suggests potential for antimicrobial activity. The quinazoline moiety is often explored for its antibacterial properties . Research could focus on synthesizing derivatives and testing them against various bacterial strains to identify potential new antibiotics.
Material Science: Organic Semiconductors
Given the compound’s complex molecular structure, it could be investigated as an organic semiconductor. The spiro-cycloheptane and quinazoline components may contribute to charge transport properties valuable in organic light-emitting diodes (OLEDs) or photovoltaic cells .
Biochemistry: Enzyme Inhibition
The compound might act as an enzyme inhibitor, given its structural complexity. It could be used to study the inhibition of specific enzymes involved in disease pathways, potentially leading to the development of new drugs .
Chemical Synthesis: Ligand Development
The compound’s unique structure makes it a candidate for ligand development in catalysis. Its potential to bind metal ions could be exploited in creating new catalysts for industrial chemical reactions .
Neuroscience: Neuroprotective Agents
Research could explore the neuroprotective potential of the compound. The quinazoline derivative’s ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases .
Cancer Research: Antitumor Activity
The compound’s structure is similar to other molecules with known antitumor activity. It could be synthesized and tested in various cancer cell lines to assess its efficacy as a potential chemotherapeutic agent .
Agriculture: Plant Growth Regulators
The compound could be studied for its effects on plant growth and development. Its potential to interact with plant hormone receptors could lead to new agricultural chemicals that enhance crop yields .
Environmental Science: Pollutant Degradation
Finally, the compound could be applied in environmental science to study the degradation of pollutants. Its potential catalytic properties might be used to break down harmful environmental contaminants .
properties
IUPAC Name |
N-(4-propan-2-ylphenyl)-2-spiro[1H-quinazoline-2,1'-cycloheptane]-4-ylsulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3OS/c1-18(2)19-11-13-20(14-12-19)26-23(29)17-30-24-21-9-5-6-10-22(21)27-25(28-24)15-7-3-4-8-16-25/h5-6,9-14,18,27H,3-4,7-8,15-17H2,1-2H3,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUASPLAJRFVIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CSC2=NC3(CCCCCC3)NC4=CC=CC=C42 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(propan-2-yl)phenyl]-2-{1'H-spiro[cycloheptane-1,2'-quinazoline]sulfanyl}acetamide |
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